molecular formula C6H13N B185139 3,3-Dimethylcyclobutanamine CAS No. 123788-48-7

3,3-Dimethylcyclobutanamine

Cat. No.: B185139
CAS No.: 123788-48-7
M. Wt: 99.17 g/mol
InChI Key: ZZIYOZFERMXGHB-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanamine is an organic compound characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutanamine typically involves the cyclization of suitable precursors. One common method is the reaction of 3,3-dimethylcyclobutanone with ammonia or primary amines under reducing conditions. This process can be catalyzed by transition metals such as palladium or nickel.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation of cyclobutanone derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving high pressure and temperature in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3,3-Dimethylcyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylcyclobutanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the methyl groups, resulting in different chemical properties.

    3,3-Dimethylcyclobutanone: The ketone analog, which has different reactivity due to the carbonyl group.

    N-Ethyl-3,3-dimethylcyclobutanamine: An ethyl-substituted derivative with altered physical and chemical properties.

Uniqueness: 3,3-Dimethylcyclobutanamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)3-5(7)4-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIYOZFERMXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566609
Record name 3,3-Dimethylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123788-48-7
Record name 3,3-Dimethylcyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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